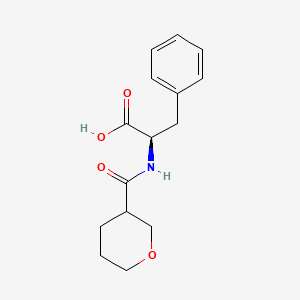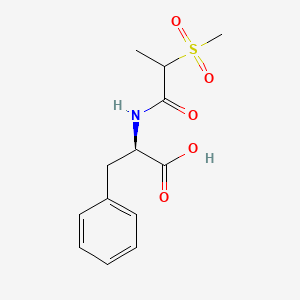![molecular formula C14H12N2O4 B6629620 (2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629620.png)
(2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid, also known as OPAA, is an organic compound that has gained significant attention in recent years due to its potential applications in scientific research. OPAA is a derivative of pyridine and is a white crystalline powder that is soluble in water and ethanol.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid as a DPP-IV inhibitor involves the binding of the compound to the active site of the enzyme. This binding prevents the enzyme from breaking down incretin hormones, which are involved in the regulation of insulin secretion. As a result, insulin secretion is increased and glucose levels are better regulated.
Biochemical and Physiological Effects:
In addition to its potential as a diabetes treatment, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain cancer cell lines, making it a potential candidate for cancer treatment. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid in lab experiments is its specificity as a DPP-IV inhibitor. This specificity allows for more targeted inhibition of the enzyme, reducing the potential for off-target effects. However, one limitation of using this compound is its relatively low potency as an inhibitor compared to other compounds. This may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research involving (2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid. One area of interest is the development of more potent analogs of the compound for use as DPP-IV inhibitors. Another area of interest is the investigation of this compound's potential as a cancer treatment, particularly in combination with other chemotherapy agents. Additionally, further research is needed to fully understand the anti-inflammatory effects of this compound and its potential as a treatment for inflammatory diseases.
Métodos De Síntesis
The synthesis of (2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid can be achieved through the reaction of 4-pyridinecarboxylic acid with phenylglycine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting compound can then be purified through recrystallization.
Aplicaciones Científicas De Investigación
(2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid has been used in various scientific research studies due to its potential as an inhibitor of certain enzymes. Specifically, this compound has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of blood glucose levels. This inhibition can lead to increased insulin secretion and improved glucose tolerance, making this compound a potential candidate for the treatment of diabetes.
Propiedades
IUPAC Name |
(2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-11-8-10(6-7-15-11)13(18)16-12(14(19)20)9-4-2-1-3-5-9/h1-8,12H,(H,15,17)(H,16,18)(H,19,20)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUZXDPXPSGCDY-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-bromophenoxy)-N-[2-(hydroxymethyl)cyclohexyl]propanamide](/img/structure/B6629540.png)


![(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid](/img/structure/B6629558.png)
![(2R)-2-[(2-fluoro-4-methoxybenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6629559.png)



![(2R)-2-(bicyclo[4.1.0]heptane-7-carbonylamino)-3-phenylpropanoic acid](/img/structure/B6629584.png)
![(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6629589.png)

![(2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid](/img/structure/B6629613.png)

![N-[(1R,2R)-2-aminocyclohexyl]-5-bromo-2-methylbenzamide](/img/structure/B6629627.png)
